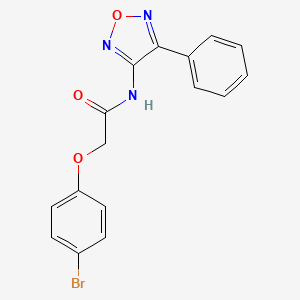

2-(4-bromophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-bromophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O3/c17-12-6-8-13(9-7-12)22-10-14(21)18-16-15(19-23-20-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBODJSOLKIAQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-bromophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: . It features a bromophenyl moiety linked to an oxadiazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 301.14 g/mol |

| CAS Number | 21510-43-0 |

| IUPAC Name | This compound |

| InChI Key | CNLVYZSUMYQALH-UHFFFAOYSA-N |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exert its effects through the modulation of specific enzyme pathways and receptor interactions.

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. For instance, derivatives containing oxadiazole rings have been reported to exhibit significant anti-proliferative effects against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer) cells. The structure-activity relationship indicates that substitutions on the oxadiazole ring significantly influence potency.

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This suggests potential therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of electron-donating groups enhances biological activity, while electron-withdrawing groups tend to decrease it. For example:

- Electron-donating groups (e.g., methyl or methoxy groups) at specific positions on the phenyl ring have been associated with increased anti-cancer activity.

- Electron-withdrawing groups , such as bromo or nitro substituents, generally lead to reduced potency.

This trend is consistent across various derivatives studied in related research .

Case Studies

Several studies have explored the biological activity of similar compounds:

- Anticancer Studies : A study evaluated the anticancer properties of various oxadiazole derivatives against HepG2 cells using MTT assays. Compounds with specific substitutions showed IC50 values ranging from 12.5 µg/mL to 28.4 µg/mL, indicating significant anti-proliferative effects .

- Anti-inflammatory Activity : Another investigation into 1,3,4-oxadiazole derivatives found that certain compounds exhibited notable inhibition of COX enzymes, suggesting their potential as anti-inflammatory agents .

- Antimicrobial Activity : Some derivatives were tested for antimicrobial efficacy against Gram-positive and Gram-negative bacteria, revealing moderate to strong inhibitory effects, thus highlighting their potential as antibacterial agents .

Scientific Research Applications

Synthesis of 2-(4-bromophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

The synthesis of this compound typically involves the reaction of 4-bromophenol with acetic anhydride to form the acetamide derivative. This reaction can be optimized using various catalysts and solvents to enhance yield and purity. The oxadiazole moiety is introduced through cyclization reactions involving appropriate precursors such as hydrazine derivatives and carboxylic acids.

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of 1,2,5-oxadiazole demonstrate potent activity against a range of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Analgesic Activity

The analgesic potential of this compound has been evaluated through various pharmacological tests. In animal models, it has shown effectiveness in reducing pain responses comparable to established analgesics. This suggests its potential utility in pain management therapies.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, indicating a possible role in treating inflammatory diseases.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of several oxadiazole derivatives, including this compound. The results showed a significant reduction in bacterial growth with an IC50 value indicating strong antibacterial activity against Staphylococcus aureus .

- Analgesic Testing : In a pharmacological assessment involving writhing and hot plate tests on mice, the compound exhibited a notable reduction in pain responses. The results were statistically significant compared to control groups treated with saline .

- Anti-inflammatory Mechanism : Another study focused on the anti-inflammatory effects demonstrated that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acetamide derivatives, focusing on substituent effects, physicochemical properties, and functional implications.

Structural Analogues with 1,2,5-Oxadiazole Cores

2,2,2-Trifluoro-N-(4-Phenyl-1,2,5-Oxadiazol-3-yl)Acetamide Key Differences: The trifluoromethyl group replaces the bromophenoxy moiety. Implications:

- notes that such compounds undergo photochemical interconversion to 1,3,4-oxadiazoles, suggesting the target compound’s bromophenoxy group may confer greater stability under similar conditions .

- Reduced lipophilicity (CF₃ vs. Br) could lower membrane permeability compared to the brominated analog.

2-Methyl-N-(4-Phenyl-1,2,5-Oxadiazol-3-yl)Benzamide () Key Differences: A methylbenzamide group replaces the bromophenoxy-acetamide chain. Implications:

- Absence of bromine eliminates halogen-bonding interactions, which are critical in receptor binding for many bioactive molecules .

Substituted Acetamides with Heterocyclic Moieties

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide () Key Differences: A benzothiazole ring replaces the oxadiazole core, and a methoxyphenyl group substitutes the bromophenoxy chain. Implications:

- The benzothiazole ring’s aromaticity and sulfur atom may enhance π-π stacking and metal coordination, respectively, altering biological target profiles .

- Methoxy groups improve solubility but lack the electron-deficient character of bromine, reducing electrophilic reactivity.

2-(4-Chloro-2-Methylphenoxy)-N-(4-H-1,2,4-Triazol-3-yl)Acetamide (WH7) () Key Differences: Chlorine and methyl groups on the phenoxy chain, with a triazole ring instead of oxadiazole. Implications:

- Chlorine’s smaller size and lower electronegativity compared to bromine may reduce binding affinity in auxin receptor models .

- The triazole ring’s hydrogen-bonding capacity could enhance interactions with biological targets, a feature absent in the oxadiazole-based target compound.

Bromophenyl-Containing Analogues

2-(4-Bromophenyl)-N-(2-Methoxyphenyl)Acetamide ()

- Key Differences : A methoxyphenyl group replaces the oxadiazole ring.

- Implications :

- The absence of the oxadiazole heterocycle reduces nitrogen content, likely decreasing metabolic stability and electronic complexity.

Comparative Data Tables

Table 1: Substituent Effects on Physicochemical Properties

*logP estimated using fragment-based methods.

Q & A

Q. What computational approaches predict the compound’s reactivity or pharmacokinetics?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulates solvation effects or membrane permeation.

- ADMET Prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.